

A Comparative Guide to the Spectroscopic Data of Substituted Pyrazole Compounds

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Compound of Interest

Compound Name: *1-Benzyl-1H-pyrazole-4-boronic acid*

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Substituted pyrazoles are a significant class of heterocyclic compounds, forming the core structure of numerous pharmaceuticals and functional materials. A thorough understanding of their spectroscopic properties is fundamental for structure elucidation, purity assessment, and the prediction of their chemical behavior. This guide provides a comparative overview of the key spectroscopic data for a selection of substituted pyrazole compounds, supported by detailed experimental protocols.

Comparative Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for a variety of substituted pyrazole compounds, offering a baseline for comparison in research and development settings.

¹H NMR Chemical Shifts (δ , ppm)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts of protons in substituted pyrazoles are highly sensitive to the nature and position of the substituents on the pyrazole ring.

Compound/ Substituent	H-3	H-4	H-5	Other Protons	Solvent
3,5-Dimethylpyrazole	5.83 (s)	-	5.83 (s)	2.25 (s, 6H, 2xCH ₃)	CDCl ₃
1-Phenyl-3-methyl-5-aminopyrazole	-	5.60 (s)	-	7.20-7.50 (m, 5H, Ar-H), 2.30 (s, 3H, CH ₃), 3.80 (br s, 2H, NH ₂)	CDCl ₃
4-Nitro-1-phenylpyrazole	8.05 (s)	-	8.50 (s)	7.50-7.80 (m, 5H, Ar-H)	CDCl ₃
Ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate	-	8.01 (s)	-	7.40-7.50 (m, 5H, Ar-H), 2.70 (s, 3H, CH ₃), 4.30 (q, 2H, OCH ₂), 1.35 (t, 3H, OCH ₂ CH ₃)	CDCl ₃
1-(4-tert-butylphenyl)-3,5-diethyl-1H-pyrazole[1]	-	6.0 (s)	-	7.42 (d, 2H), 7.33 (d, 2H), 2.69-2.59 (m, 4H), 1.33 (s, 9H), 1.29-1.16 (m, 6H)	CDCl ₃
5-ethoxy-3-methyl-1-phenyl-1H-pyrazole[1]	-	5.40 (s)	-	7.68 (d, 2H), 7.35 (t, 2H), 7.17 (t, 1H), 4.12 (q, 2H), 2.42 (s, 3H), 1.44 (t, 3H)	CDCl ₃

¹³C NMR Chemical Shifts (δ, ppm)

¹³C NMR spectroscopy provides valuable information about the carbon skeleton of the molecule. The chemical shifts of the pyrazole ring carbons are influenced by the electronic effects of the substituents.

Compound/ Substituent	C-3	C-4	C-5	Other Carbons	Solvent
3,5-Dimethylpyrazole[2]	146.0	104.0	146.0	11.6 (CH ₃)	CDCl ₃
1-(4-tert-butylphenyl)-3,5-diethyl-1H-pyrazole[1]	151.1	107.3	147.3	140.2, 136.2, 124.9, 119.2, 40.2, 31.2, 23.1, 21.2, 18.1	CDCl ₃
5-ethoxy-3-methyl-1-phenyl-1H-pyrazole[1]	148.3	86.1	154.6	138.8, 128.6, 125.5, 121.6, 67.5, 14.6, 14.5	CDCl ₃
1-(4-chlorophenyl)-3,5-diethyl-1H-pyrazole[1]	154.5	103.5	145.4	140.5, 128.9, 127.8, 125.9, 21.5, 19.9, 14.3, 13.3	CDCl ₃
1-(4-bromophenyl)-3,5-diethyl-1H-pyrazole[1]	151.8	107.0	147.7	140.1, 136.3, 124.4, 119.2, 21.6, 20.4, 15.1, 14.2	CDCl ₃

FT-IR Absorption Frequencies (cm⁻¹)

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies of substituted pyrazoles are indicative of their structural features.

Functional Group	Typical Absorption Range (cm ⁻¹)	Remarks
N-H stretch (unsubstituted N1)	3100 - 3500	Broad band, indicative of hydrogen bonding.[3]
C-H stretch (aromatic)	3000 - 3100	
C-H stretch (aliphatic)	2850 - 3000	
C=O stretch (e.g., in carboxylates)	1700 - 1750	Strong absorption.[3]
C=N stretch (pyrazole ring)	1580 - 1650	
C=C stretch (pyrazole ring)	1400 - 1500	
N-O stretch (nitro group)	1500 - 1560 and 1300 - 1360	Asymmetric and symmetric stretching, respectively.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are typical protocols for the spectroscopic analysis of substituted pyrazole compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To determine the carbon-hydrogen framework of the molecule.
- Instrumentation: Bruker Avance (300 or 500 MHz) or equivalent NMR spectrometer.[3]
- Sample Preparation:
 - Weigh 5-10 mg of the substituted pyrazole compound.

- Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).^[3]
- Transfer the solution to a 5 mm NMR tube.
- Tetramethylsilane (TMS) is commonly used as an internal standard.^[1]
- Data Acquisition:
 - ^1H NMR: Spectra are typically acquired at a frequency of 300 or 500 MHz.^[3]
 - ^{13}C NMR: Spectra are acquired at a corresponding frequency (e.g., 75 or 125 MHz). A larger number of scans is often required to achieve an adequate signal-to-noise ratio.^[3]
- Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation to obtain the NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Objective: To identify the functional groups present in the molecule.
- Instrumentation: Shimadzu, PerkinElmer, or equivalent FT-IR spectrometer.^[3]
- Sample Preparation (Solid Samples - KBr pellet):
 - Grind 1-2 mg of the pyrazole compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.^[3]
 - Press the mixture into a thin, transparent pellet using a hydraulic press.^[3]
- Data Acquisition: The spectrum is typically recorded in the range of $4000\text{-}400\text{ cm}^{-1}$.

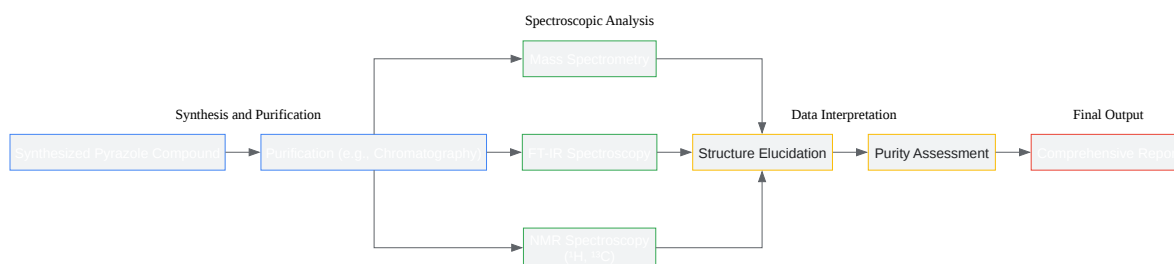
Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern of the molecule.
- Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

- **Sample Preparation:** The sample is typically dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer.
- **Data Analysis:** The resulting mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of substituted pyrazole compounds.



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A typical workflow for the spectroscopic analysis of substituted pyrazole compounds.

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References

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